1-(4-Butoxy-3,5-difluorophenyl)ethanol
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Overview
Description
1-(4-Butoxy-3,5-difluorophenyl)ethanol is an organic compound with the molecular formula C12H16F2O2. It is a fluorinated phenyl ethanol derivative, characterized by the presence of butoxy and difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 4-butoxy-3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxy-3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 4-Butoxy-3,5-difluorobenzaldehyde or 4-Butoxy-3,5-difluorobenzoic acid.
Reduction: 1-(4-Butoxy-3,5-difluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3,5-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxy-3,5-difluorophenyl)ethanol
- 1-(4-Ethoxy-3,5-difluorophenyl)ethanol
- 1-(4-Propoxy-3,5-difluorophenyl)ethanol
Uniqueness
1-(4-Butoxy-3,5-difluorophenyl)ethanol is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. The combination of butoxy and difluorophenyl groups also imparts distinct characteristics that may enhance its performance in specific applications compared to its analogs .
Properties
IUPAC Name |
1-(4-butoxy-3,5-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c1-3-4-5-16-12-10(13)6-9(8(2)15)7-11(12)14/h6-8,15H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNQZYDLZVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)C(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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